molecular formula C9H8O3S2 B12547673 (1R,5R)-1,5-dioxo-1lambda4,5lambda4-benzodithiepin-3-one CAS No. 183595-53-1

(1R,5R)-1,5-dioxo-1lambda4,5lambda4-benzodithiepin-3-one

Katalognummer: B12547673
CAS-Nummer: 183595-53-1
Molekulargewicht: 228.3 g/mol
InChI-Schlüssel: ZKBLWRRLZIMWNI-ZIAGYGMSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,5R)-1,5-dioxo-1lambda4,5lambda4-benzodithiepin-3-one is a unique organic compound characterized by its distinct bicyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-1,5-dioxo-1lambda4,5lambda4-benzodithiepin-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of lead tetraacetate in dry benzene, followed by a series of purification steps involving ether extraction and drying over magnesium sulfate .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,5R)-1,5-dioxo-1lambda4,5lambda4-benzodithiepin-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using reagents like sodium dichromate and sulfuric acid.

    Reduction: Common reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenation and other substitution reactions can be performed using appropriate halogenating agents.

Common Reagents and Conditions

    Oxidation: Sodium dichromate in the presence of sulfuric acid at low temperatures.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine in an inert solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

(1R,5R)-1,5-dioxo-1lambda4,5lambda4-benzodithiepin-3-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (1R,5R)-1,5-dioxo-1lambda4,5lambda4-benzodithiepin-3-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1R,5R)-1,5-dioxo-1lambda4,5lambda4-benzodithiepin-3-one stands out due to its specific bicyclic structure, which imparts unique chemical and physical properties. This makes it particularly valuable in specialized applications where such characteristics are desired.

Eigenschaften

CAS-Nummer

183595-53-1

Molekularformel

C9H8O3S2

Molekulargewicht

228.3 g/mol

IUPAC-Name

(1R,5R)-1,5-dioxo-1λ4,5λ4-benzodithiepin-3-one

InChI

InChI=1S/C9H8O3S2/c10-7-5-13(11)8-3-1-2-4-9(8)14(12)6-7/h1-4H,5-6H2/t13-,14-/m1/s1

InChI-Schlüssel

ZKBLWRRLZIMWNI-ZIAGYGMSSA-N

Isomerische SMILES

C1C(=O)C[S@@](=O)C2=CC=CC=C2[S@@]1=O

Kanonische SMILES

C1C(=O)CS(=O)C2=CC=CC=C2S1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.